molecular formula C25H29N3O4S B588941 1,3-Thiazol-5-ylmethyl N-[(1S,2S,4S)-4-(acetylamino)-1-benzyl-2-hydroxy-5-phenylpentyl]carbamate CAS No. 1010808-43-1

1,3-Thiazol-5-ylmethyl N-[(1S,2S,4S)-4-(acetylamino)-1-benzyl-2-hydroxy-5-phenylpentyl]carbamate

Cat. No.: B588941
CAS No.: 1010808-43-1
M. Wt: 467.584
InChI Key: LGKRKMCCXYIVTI-XWGVYQGASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Thiazol-5-ylmethyl N-[(1S,2S,4S)-4-(acetylamino)-1-benzyl-2-hydroxy-5-phenylpentyl]carbamate involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring is typically synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions . The resulting thiazole intermediate is then reacted with the appropriate carbamate derivative under basic conditions to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing side reactions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3-Thiazol-5-ylmethyl N-[(1S,2S,4S)-4-(acetylamino)-1-benzyl-2-hydroxy-5-phenylpentyl]carbamate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in key biological processes . This binding can lead to the inhibition or activation of these targets, resulting in the modulation of cellular functions .

Properties

IUPAC Name

1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O4S/c1-18(29)27-21(12-19-8-4-2-5-9-19)14-24(30)23(13-20-10-6-3-7-11-20)28-25(31)32-16-22-15-26-17-33-22/h2-11,15,17,21,23-24,30H,12-14,16H2,1H3,(H,27,29)(H,28,31)/t21-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGKRKMCCXYIVTI-XWGVYQGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60143725
Record name Thiazol-5-ylmethyl ((1S,2S,4S)-4-(acetylamino)-1-benzyl-2-hydroxy-5-phenylpentyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60143725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1010808-43-1
Record name Thiazol-5-ylmethyl ((1S,2S,4S)-4-(acetylamino)-1-benzyl-2-hydroxy-5-phenylpentyl)carbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1010808431
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiazol-5-ylmethyl ((1S,2S,4S)-4-(acetylamino)-1-benzyl-2-hydroxy-5-phenylpentyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60143725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THIAZOL-5-YLMETHYL ((1S,2S,4S)-4-(ACETYLAMINO)-1-BENZYL-2-HYDROXY-5-PHENYLPENTYL)CARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KV2H7R99M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Thiazol-5-ylmethyl N-[(1S,2S,4S)-4-(acetylamino)-1-benzyl-2-hydroxy-5-phenylpentyl]carbamate
Reactant of Route 2
Reactant of Route 2
1,3-Thiazol-5-ylmethyl N-[(1S,2S,4S)-4-(acetylamino)-1-benzyl-2-hydroxy-5-phenylpentyl]carbamate
Reactant of Route 3
1,3-Thiazol-5-ylmethyl N-[(1S,2S,4S)-4-(acetylamino)-1-benzyl-2-hydroxy-5-phenylpentyl]carbamate
Reactant of Route 4
Reactant of Route 4
1,3-Thiazol-5-ylmethyl N-[(1S,2S,4S)-4-(acetylamino)-1-benzyl-2-hydroxy-5-phenylpentyl]carbamate
Reactant of Route 5
1,3-Thiazol-5-ylmethyl N-[(1S,2S,4S)-4-(acetylamino)-1-benzyl-2-hydroxy-5-phenylpentyl]carbamate
Reactant of Route 6
1,3-Thiazol-5-ylmethyl N-[(1S,2S,4S)-4-(acetylamino)-1-benzyl-2-hydroxy-5-phenylpentyl]carbamate

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